Ac-LETD-AFC

Description

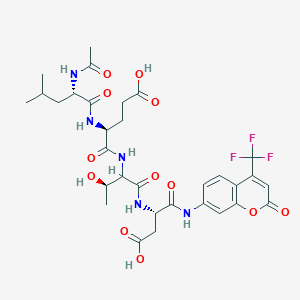

Ac-Leu-Glu-Thr-Asp-AFC (CAS 210345-02-1) is a tetrapeptide substrate modified with the fluorogenic group 7-amino-4-trifluoromethylcoumarin (AFC) at its C-terminus. It is widely recognized as a specific fluorescent substrate for caspase-8, a key enzyme in apoptosis signaling pathways such as the extrinsic (death receptor) pathway .

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38F3N5O12/c1-13(2)9-20(35-15(4)41)29(49)37-19(7-8-23(42)43)27(47)39-26(14(3)40)30(50)38-21(12-24(44)45)28(48)36-16-5-6-17-18(31(32,33)34)11-25(46)51-22(17)10-16/h5-6,10-11,13-14,19-21,26,40H,7-9,12H2,1-4H3,(H,35,41)(H,36,48)(H,37,49)(H,38,50)(H,39,47)(H,42,43)(H,44,45)/t14-,19+,20+,21+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZOWCXXAYFIFT-WSQGYFMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38F3N5O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Functionalization

The synthesis begins with anchoring the C-terminal 7-amino-4-trifluoromethylcoumarin (AFC) moiety to a solid support. Wang or Rink amide resins are preferred due to their compatibility with Fmoc chemistry and high loading capacities (0.3–1.0 mmol/g). The AFC group is typically introduced via a pre-loaded hydroxymethylphenoxy (HMP) linker, enabling mild cleavage conditions (20% hexafluoroisopropanol in dichloromethane) to preserve the fluorophore’s integrity.

Sequential Amino Acid Coupling

The peptide sequence Leu-Glu-Thr-Asp is assembled from C- to N-terminus using Fmoc-protected amino acids. Each coupling cycle involves:

-

Deprotection : 20% piperidine in DMF (2 × 5 min) to remove the Fmoc group.

-

Activation : Amino acids (4-fold excess) are activated with COMU® or HCTU (6-fold excess) and DIPEA (6-fold excess) in DMF.

-

Coupling : Reactions proceed for 30–60 minutes at 25°C, with longer durations (2–4 hours) for sterically hindered residues like Thr.

Critical Consideration : Double coupling is recommended for Asp and Glu residues to counteract aggregation tendencies, as highlighted in studies on analogous sequences.

Protecting Group Strategies

Side-Chain Protection

-

Asp and Glu : t-Butyl (t-Bu) esters prevent aspartimide and glutarimide formation during synthesis. Recent advancements advocate for β-methylpent-3-yl (Mpe) protection for Asp, which reduces cyclization by 90% compared to t-Bu.

-

Thr : t-Butyl ether (OtBu) avoids β-elimination during repeated piperidine treatments.

N-Terminal Acetylation

After full sequence assembly, the N-terminal Fmoc group is replaced with acetic anhydride (5% v/v in DMF) to mimic post-translational modifications and enhance proteolytic stability.

Coupling Reagents and Reaction Optimization

Reagent Selection

COMU® outperforms HCTU and HBTU in coupling sterically hindered residues (e.g., Thr-Asp junctions), achieving 98% crude purity versus 45% with HCTU under identical conditions.

Solvent Systems

Anhydrous DMF is the solvent of choice, though mixtures with NMP (1:1) improve solubility for sequences prone to aggregation (e.g., Leu-Glu-Thr motifs).

Cleavage and Global Deprotection

TFA-Based Cocktails

A standard cleavage cocktail (TFA:H2O:TIPS, 95:2.5:2.5 v/v) liberates the peptide from the resin while removing t-Bu and OtBu groups. For Mpe-protected Asp, 0.1 M NH4I in TFA is added to prevent sulfonic acid formation.

AFC Fluorophore Stability

The AFC group remains intact under these conditions, as confirmed by fluorescence emission at 505 nm post-cleavage.

Purification and Characterization

Reverse-Phase HPLC

Chemical Reactions Analysis

Types of Reactions

Ac-LETD-AFC primarily undergoes enzymatic cleavage by caspase-8. This reaction is highly specific and results in the release of the fluorescent AFC moiety.

Common Reagents and Conditions

Reagents: Caspase-8 enzyme, buffer solutions (e.g., phosphate-buffered saline).

Conditions: The reaction is typically carried out at physiological pH and temperature (pH 7.4, 37°C).

Major Products

The major product of the enzymatic cleavage of this compound is free 7-amino-4-trifluoromethylcoumarin, which can be detected by its fluorescence properties.

Scientific Research Applications

Ac-LETD-AFC is widely used in scientific research, particularly in the fields of:

Biology: It is used to study apoptosis (programmed cell death) by measuring caspase-8 activity in various cell types.

Medicine: It is employed in cancer research to investigate the mechanisms of cell death and to screen potential anti-cancer drugs.

Chemistry: It serves as a tool for studying enzyme kinetics and the specificity of caspase-8.

Industry: It is used in the development of diagnostic assays and therapeutic agents targeting apoptotic pathways

Mechanism of Action

Ac-LETD-AFC exerts its effects through the specific cleavage by caspase-8. The tetrapeptide sequence leucine-glutamic acid-threonine-aspartic acid (LETD) is recognized and cleaved by caspase-8, resulting in the release of the fluorescent AFC moiety. This cleavage allows for the quantification of caspase-8 activity, providing insights into apoptotic processes and the molecular pathways involved .

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula : C₃₁H₃₈F₃N₅O₁₂

- Molecular Weight : Reported as 715.65 Da (exact) or 729.7 Da (average), reflecting discrepancies in analytical methods .

- Fluorescence Detection : Excitation at 360 nm, emission at 460 nm upon cleavage by caspase-8 .

- Applications : Used to measure caspase-8 activity in cell lysates, apoptosis/necrosis studies, and drug screening .

- Storage : Stable at -20°C in dry, dark conditions .

Comparison with Similar Caspase-Specific AFC/AMC Substrates

The following table compares Ac-Leu-Glu-Thr-Asp-AFC with structurally related compounds targeting caspases and other proteases. Key differences lie in sequence specificity , fluorophore type , and enzyme targets .

Structural and Functional Insights:

Sequence Specificity: Caspase-8 recognizes the LETD (Leu-Glu-Thr-Asp) motif, while caspase-4 binds LEVD (Leu-Glu-Val-Asp). A single amino acid substitution (Thr → Val) shifts enzyme specificity . Caspase-6 substrates like Cbz-Val-Glu-Ile-Asp-AFC use the VEID sequence, reflecting divergent substrate preferences among execution-phase caspases .

Fluorophore Differences :

- AFC vs. AMC : AFC (emission 460 nm) offers higher sensitivity in some assays compared to AMC (emission 440 nm). For example, Ac-Ile-Glu-Thr-Asp-AMC (AMC-based) is less photostable than AFC analogs but widely used due to lower cost .

Enzyme Activation Context :

- Caspase-8 substrates are critical in studying extrinsic apoptosis (e.g., Fas/FADD pathways), whereas caspase-4 substrates are linked to ER stress and inflammasome activation .

- Caspase-6 substrates are utilized in neurodegenerative disease models, where caspase-6 mediates tau cleavage .

Commercial Availability and Suppliers

- Ac-Leu-Glu-Thr-Asp-AFC: Supplied by NovoPro (95.34% purity), Shanghai Hongtide, and North Fish Biology at ~¥650 per unit .

- Bachem AG and Smolecule Inc. provide analogs like Ac-LEHD-AFC (caspase-9) and Ac-LEVD-AFC (caspase-4) for specialized research .

Biological Activity

Ac-Leu-Glu-Thr-Asp-AFC (Ac-LETD-AFC) is a synthetic fluorogenic peptide substrate specifically designed for the study of caspase-8 activity, a critical cysteine protease involved in apoptosis. This compound has garnered attention in various fields of biomedical research, particularly in understanding programmed cell death and its implications in diseases such as cancer and neurodegenerative disorders.

- Molecular Formula : C₃₃H₄₅N₇O₇S

- Molecular Weight : 729.67 g/mol

- CAS Number : 210345-02-1

- Purity : >96%

- Storage Conditions : -20 °C or below

The biological activity of Ac-Leu-Glu-Thr-Asp-AFC is primarily attributed to its ability to serve as a substrate for caspase-8. Upon cleavage by the active enzyme, the peptide bond between aspartic acid (Asp) and the fluorogenic moiety 7-amino-4-trifluoromethylcoumarin (AFC) is broken, resulting in the release of AFC. This process can be monitored using fluorescence spectroscopy, allowing researchers to quantify caspase activity by measuring the increase in fluorescence at specific excitation (395-400 nm) and emission (495-505 nm) wavelengths .

Biological Significance

Caspase-8 plays a pivotal role in mediating apoptosis induced by death receptors such as Fas. Its activation leads to a cascade of events that culminate in cell death, making it an essential target for therapeutic intervention in various diseases characterized by dysregulated apoptosis. The ability to measure caspase-8 activity using Ac-Leu-Glu-Thr-Asp-AFC provides valuable insights into cellular mechanisms underlying these conditions.

Table 1: Comparison of Caspase Substrates

| Substrate | Target Caspases | Fluorescent Product | Molecular Weight |

|---|---|---|---|

| Ac-DEVD-AFC | Caspase-3 | AFC | 735.88 g/mol |

| This compound | Caspase-8 | AFC | 729.67 g/mol |

| Ac-LEVD-AFC | Caspase-4 | AFC | 735.88 g/mol |

| Ac-LEHD-AFC | Caspase-9 | AFC | 735.88 g/mol |

Case Study: Apoptosis Induction in Cancer Cells

A recent study utilized Ac-Leu-Glu-Thr-Asp-AFC to investigate the role of caspase-8 in apoptosis induced by chemotherapeutic agents in breast cancer cells. The researchers treated MCF-7 cells with varying concentrations of doxorubicin and measured caspase activity using this compound as a substrate. The results indicated a dose-dependent increase in caspase-8 activity, confirming the involvement of this enzyme in drug-induced apoptosis.

Experimental Setup

- Cell Culture : MCF-7 cells were cultured and treated with doxorubicin.

- Caspase Activity Assay : Following treatment, cells were lysed, and Ac-Leu-Glu-Thr-Asp-AFC was added to the lysate.

- Fluorescence Measurement : Fluorescence was measured at specified intervals using a microplate reader.

The study demonstrated that targeting caspase pathways could enhance the efficacy of existing cancer therapies by promoting apoptotic cell death.

Applications in Research

Ac-Leu-Glu-Thr-Asp-AFC is widely used in various research applications:

- Drug Development : Assessing the efficacy of new compounds that induce apoptosis.

- Disease Mechanism Studies : Investigating the role of caspases in neurodegenerative diseases.

- Cell Signaling Pathways : Understanding how external stimuli activate apoptotic pathways through caspases.

Q & A

Q. How can researchers integrate Ac-Leu-Glu-Thr-Asp-AFC-derived data with other apoptosis markers (e.g., Annexin V, TUNEL)?

- Methodological Answer : Use multiplex assays by combining fluorometric caspase-3 data with flow cytometry (Annexin V) or microscopy (TUNEL). Normalize results to cell viability (e.g., MTT assay) and apply statistical tools (e.g., PCA) to identify correlations between caspase activity and apoptotic progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.